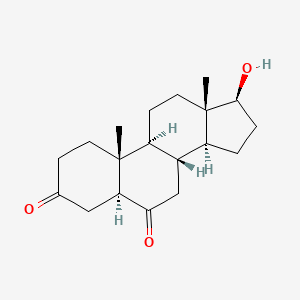

6-Ketodihydrotestosterone

描述

Structure

3D Structure

属性

CAS 编号 |

899-39-8 |

|---|---|

分子式 |

C19H28O3 |

分子量 |

304.4 g/mol |

IUPAC 名称 |

(5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C19H28O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-15,17,22H,3-10H2,1-2H3/t12-,13-,14-,15+,17-,18+,19-/m0/s1 |

InChI 键 |

SOQWQZZNPGBTQR-YDOJUKJESA-N |

SMILES |

CC12CCC3C(C1CCC2O)CC(=O)C4C3(CCC(=O)C4)C |

手性 SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C |

规范 SMILES |

CC12CCC3C(C1CCC2O)CC(=O)C4C3(CCC(=O)C4)C |

其他CAS编号 |

899-39-8 |

产品来源 |

United States |

Biosynthesis and Endogenous Production Pathways of 11 Ketodihydrotestosterone

Adrenal Androgen Precursors in 11-Oxygenated Steroidogenesis

The journey to 11KDHT begins with precursors synthesized in the adrenal cortex. oup.comescholarship.org This is due to the adrenal-specific expression of a key enzyme, cytochrome P450 11β-hydroxylase (CYP11B1). oup.combioscientifica.com While classic androgens like testosterone (B1683101) are primarily of gonadal origin, the 11-oxygenated androgens are a unique class of adrenal-derived C19 steroids. nih.govoup.com

Historically, 11β-hydroxyandrostenedione (11OHA4) was considered an inactive byproduct of adrenal steroidogenesis. oup.comoup.com However, recent research has redefined its role, establishing it as a crucial precursor to the potent androgen 11KT. oup.comoup.com The adrenal glands produce substantial amounts of 11OHA4 from the precursor androstenedione (B190577) (A4). cansa.org.zaplos.org In fact, 11OHA4 is the most abundant 11-oxygenated androgen produced by the human adrenal cortex and the second most abundant C19 steroid detected in the adrenal vein. oup.comcansa.org.za Its production is a commitment step in the biosynthesis of 11-oxygenated androgens. oup.com The circulating levels of 11OHA4 are significant, with concentrations reported to be between 3.1 and 6.1 nmol/L in certain patient populations. bioscientifica.com This adrenal precursor serves as the primary substrate for downstream conversions that ultimately lead to the formation of 11KDHT. plos.orgresearchgate.net

Circulating 11OHA4 is metabolized to 11-ketoandrostenedione (11KA4). endocrine-abstracts.orgoup.com This conversion is a critical step for the subsequent synthesis of the potent androgen 11KT. oup.com The enzyme responsible for this transformation is 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2), which is abundantly expressed in mineralocorticoid target tissues like the kidney. endocrine-abstracts.orgoup.com The resulting 11KA4 is then released into circulation and can be further metabolized in peripheral tissues. oup.com In tissues such as adipose tissue, which express aldo-keto reductase 1C3 (AKR1C3), 11KA4 is converted to 11KT. oup.comrupahealth.com This highlights the importance of peripheral tissue metabolism in the activation of adrenal-derived androgen precursors. oup.com

Enzymatic Transformations in 11-Ketodihydrotestosterone (B1662675) Synthesis

The synthesis of 11KDHT from its precursors involves a cascade of reactions catalyzed by specific enzymes. These enzymatic transformations are crucial for the generation of this potent androgen.

The initial and rate-limiting step in the biosynthesis of 11-oxygenated androgens is the 11β-hydroxylation of androstenedione (A4) to form 11OHA4, a reaction catalyzed by CYP11B1. oup.combioscientifica.comcansa.org.za This enzyme is primarily expressed in the adrenal cortex, which is why this organ is the main source of 11-oxygenated androgens. researchgate.netoup.com CYP11B1 can also hydroxylate testosterone to produce 11β-hydroxytestosterone (11OHT), although A4 is the preferred substrate. cansa.org.zafrontiersin.org The expression of CYP11B1 is negligible in the testes and ovaries in humans, reinforcing the adrenal origin of these androgens. oup.com

Several isoforms of 17β-hydroxysteroid dehydrogenase (HSD17B) play a role in androgen metabolism. Specifically, aldo-keto reductase 1C3 (AKR1C3), also known as HSD17B5, is a key enzyme in the conversion of 11KA4 to 11KT in peripheral tissues. oup.comrupahealth.com AKR1C3 is also involved in the conversion of androstenedione to testosterone. cansa.org.zaresearchgate.net The expression of different HSD17B isoforms varies across tissues, contributing to the tissue-specific regulation of androgen synthesis. nih.govwikipedia.org

The final step in the formation of 11KDHT is the 5α-reduction of 11KT. nih.govnih.gov This reaction is catalyzed by steroid 5α-reductase (SRD5A) enzymes. nih.govnih.gov Both human SRD5A1 and SRD5A2 isoforms are capable of converting 11KT to 11KDHT. nih.govresearchgate.net While the adrenal glands have low concentrations of SRD5A, the production of dihydrotestosterone (B1667394) derivatives, including 11KDHT, primarily occurs in extra-adrenal tissues. nih.gov Studies have shown that both SRD5A1 and SRD5A2 can effectively catalyze this conversion. nih.govresearchgate.net Interestingly, while 11KDHT is produced in prostate cancer cells, it is typically undetectable in the plasma of healthy humans, despite the presence of its precursor 11KT. nih.gov

Data Tables

Table 1: Key Enzymes in 11-Ketodihydrotestosterone Biosynthesis

| Enzyme | Abbreviation | Function |

| Cytochrome P450 11β-Hydroxylase | CYP11B1 | Catalyzes the 11β-hydroxylation of androstenedione to 11β-hydroxyandrostenedione (11OHA4). oup.comcansa.org.za |

| 11β-Hydroxysteroid Dehydrogenase Type 2 | HSD11B2 | Converts 11OHA4 to 11-ketoandrostenedione (11KA4). endocrine-abstracts.orgoup.com |

| Aldo-keto Reductase 1C3 | AKR1C3 (HSD17B5) | Reduces 11KA4 to 11-ketotestosterone (B164220) (11KT). oup.comrupahealth.com |

| Steroid 5α-Reductase | SRD5A1/SRD5A2 | Catalyzes the 5α-reduction of 11KT to 11-ketodihydrotestosterone (11KDHT). nih.govresearchgate.net |

Table 2: Precursors and Metabolites in the 11-Ketodihydrotestosterone Pathway

| Compound | Abbreviation | Role |

| Androstenedione | A4 | Initial substrate for CYP11B1. cansa.org.zaplos.org |

| 11β-Hydroxyandrostenedione | 11OHA4 | Key adrenal precursor, product of CYP11B1 action on A4. oup.comcansa.org.za |

| 11-Ketoandrostenedione | 11KA4 | Metabolite of 11OHA4, precursor to 11KT. endocrine-abstracts.orgoup.com |

| 11-Ketotestosterone | 11KT | Potent androgen, precursor to 11KDHT. nih.govresearchgate.net |

| 11-Ketodihydrotestosterone | 11KDHT | Potent androgen, final product of the pathway. nih.govnih.gov |

Aldo-Keto Reductase Family 1 Member C3 (AKR1C3) Involvement

Aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5, is a critical enzyme in the synthesis of potent androgens. cansa.org.zaoup.com It plays a crucial role in converting adrenal-derived androgens into high-affinity ligands for the androgen receptor, such as testosterone and dihydrotestosterone. nih.gov In the context of 11-oxygenated androgens, AKR1C3 is responsible for the conversion of 11-ketoandrostenedione (11KA4) to 11-ketotestosterone (11KT). rupahealth.comoup.comfrontiersin.org This conversion is a vital step, as 11OHA4, the precursor to 11KA4, is not a substrate for AKR1C3. oup.com

Research indicates that 11-oxygenated androgen precursors are the preferred substrates for AKR1C3. nih.gov Specifically, the catalytic efficiency of AKR1C3 is significantly higher for the conversion of 11KA4 to 11KT compared to its action on classical androgens like androstenedione. nih.gov AKR1C3 can also convert 11-keto-5α-androstanedione to 11-ketodihydrotestosterone. oup.com The expression of AKR1C3 is found in various human tissues, including the adrenal glands, and its activity is crucial for the production of active androgens in peripheral tissues. oup.comfrontiersin.org

Intermediary Metabolites in the 11-Oxygenated Androgen Pathway

11-Ketotestosterone (11KT) as a Proximal Precursor

11-Ketotestosterone (11KT) is a key intermediary and a potent androgen itself, serving as the direct precursor to 11KDHT. vulcanchem.combioscientifica.com It is formed from either the oxidation of 11β-hydroxytestosterone (11OHT) or the reduction of 11-ketoandrostenedione (11KA4) by AKR1C3. cansa.org.zarupahealth.com The conversion of 11KT to 11KDHT is catalyzed by steroid 5α-reductase (SRD5A) enzymes. vulcanchem.comcansa.org.za While 11KT demonstrates androgenic activity comparable to testosterone, its 5α-reduced metabolite, 11KDHT, is a full agonist of the androgen receptor with activity similar to dihydrotestosterone (DHT). cansa.org.zanih.govwikipedia.org The production of 11KT primarily occurs in peripheral tissues from adrenal-derived precursors. oup.comresearchgate.net

Other Hydroxylated and Keto-intermediates

The biosynthesis of 11KDHT involves several other important hydroxylated and keto-intermediates. The pathway is initiated by the 11β-hydroxylation of androstenedione and testosterone by CYP11B1, yielding 11β-hydroxyandrostenedione (11OHA4) and 11β-hydroxytestosterone (11OHT), respectively. rupahealth.comnih.gov 11OHA4 is the most abundant C19 steroid produced by the human adrenal gland. plos.orgnih.gov

These 11β-hydroxylated steroids are then converted to their keto forms, 11-ketoandrostenedione (11KA4) and 11-ketotestosterone (11KT), by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11βHSD2). rupahealth.com Further down the pathway, 5α-reductase can act on these intermediates. 11OHA4 and 11KA4 are considered preferred substrates for SRD5A, leading to the formation of 11β-hydroxy-5α-androstanedione (11OH-5α-dione) and 11-keto-5α-androstanedione (11K-5α-dione). cansa.org.za These can then be further metabolized to produce 11β-hydroxydihydrotestosterone (11OHDHT) and, ultimately, 11KDHT. cansa.org.zanih.gov

Tissue and Cellular Distribution of Key Biosynthetic Enzymes

Adrenal Gland Contributions

The adrenal glands are the primary source of 11-oxygenated androgens due to the specific expression of the enzyme cytochrome P450 11β-hydroxylase (CYP11B1). oup.comnih.govoup.com This enzyme, located in the zona fasciculata and zona reticularis of the adrenal cortex, is responsible for the initial 11β-hydroxylation of androstenedione and testosterone. rupahealth.comnih.govrupahealth.com The production of these androgens is regulated by the hypothalamic-pituitary-adrenal (HPA) axis via adrenocorticotropic hormone (ACTH). oup.comnih.gov While the adrenal glands produce the foundational precursors like 11OHA4, the subsequent conversions to more potent androgens like 11KT and 11KDHT largely occur in peripheral tissues. oup.comnih.gov Adrenal vein sampling has confirmed the production of 11KA4, 11OHT, and 11KT by the adrenal gland, though at significantly lower levels than 11OHA4. cansa.org.za

Gonadal (Testis and Ovary) Enzymatic Capacity

While the adrenal glands are the principal source of 11-oxygenated androgens, the enzymatic capacity of the gonads has also been investigated. Studies have shown that while the testes and ovaries express some enzymes involved in steroidogenesis, such as 3β-hydroxysteroid dehydrogenase type 2 and 17α-hydroxylase/17,20-lyase, the expression of CYP11B1 is negligible in these tissues. oup.com This finding confirms that the crucial initial step of 11β-hydroxylation predominantly occurs in the adrenals. oup.com Consequently, human gonads are not considered relevant sources of circulating 11-oxyandrogens. nih.gov In contrast, in teleost fish, 11KT is a major reproductive androgen synthesized in the gonadal Leydig cells. vulcanchem.com

Compound Names Table

| Compound Name | Abbreviation |

| 11-Ketodihydrotestosterone | 11KDHT |

| 11-Ketotestosterone | 11KT |

| 11β-Hydroxytestosterone | 11OHT |

| 11β-Hydroxyandrostenedione | 11OHA4 |

| 11-Ketoandrostenedione | 11KA4 |

| 11β-Hydroxy-5α-androstanedione | 11OH-5α-dione |

| 11-Keto-5α-androstanedione | 11K-5α-dione |

| 11β-Hydroxydihydrotestosterone | 11OHDHT |

| Dihydrotestosterone | DHT |

| Testosterone | T |

| Androstenedione | A4 |

Key Enzymes in 11-Ketodihydrotestosterone Biosynthesis

| Enzyme Name | Abbreviation | Function |

| Aldo-Keto Reductase Family 1 Member C3 | AKR1C3 | Converts 11KA4 to 11KT and 11-keto-5α-androstanedione to 11KDHT. rupahealth.comoup.com |

| Cytochrome P450 11β-hydroxylase | CYP11B1 | Catalyzes the 11β-hydroxylation of androstenedione and testosterone. oup.comoup.com |

| 11β-Hydroxysteroid Dehydrogenase Type 2 | HSD11B2 | Converts 11β-hydroxylated steroids to their keto forms. rupahealth.com |

| Steroid 5α-reductase | SRD5A | Catalyzes the 5α-reduction of precursor steroids. vulcanchem.comcansa.org.za |

Peripheral Tissue Involvement in 11-Ketodihydrotestosterone Biosynthesis

While the adrenal glands are the primary source of the precursors for 11-oxygenated androgens, the final conversion to the most potent forms, including 11-ketotestosterone (11-KT) and 11-ketodihydrotestosterone (11-KDHT), predominantly occurs in peripheral tissues. mdpi.comnih.gov Tissues such as adipose tissue and immune cells play a crucial role in this process, expressing the necessary enzymatic machinery to transform circulating precursors into active androgens. oup.comnih.gov

Adipose Tissue

Adipose tissue is a significant site for the synthesis of 11-KT and its subsequent conversion to 11-KDHT. oup.comresearchgate.net This tissue expresses a key androgen-activating enzyme, aldo-keto reductase 1C3 (AKR1C3), which is highly efficient at converting 11-ketoandrostenedione (11-KA4) into 11-KT. oup.comresearchgate.net In fact, the catalytic efficiency of AKR1C3 for this conversion is reportedly eight times higher than its conversion of androstenedione to testosterone. nih.govresearchgate.net

The biosynthesis pathway in adipose tissue is a multi-step process:

The adrenal gland produces and secretes 11β-hydroxyandrostenedione (11-OHA4). nih.govoup.com

Circulating 11-OHA4 is taken up by tissues like the kidney, which express high levels of 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2). oup.combioscientifica.com HSD11B2 converts 11-OHA4 into 11-KA4. oup.comresearchgate.net

11-KA4 is then released into circulation and taken up by adipose tissue. oup.comresearchgate.net

Within adipose tissue, AKR1C3 converts 11-KA4 to the potent androgen 11-KT. oup.comnih.gov

Finally, steroid 5α-reductase (SRD5A) enzymes present in adipose tissue can convert 11-KT to the highly potent 11-KDHT. nih.gov One study reported that levels of 11-KDHT were two-fold higher than those of dihydrotestosterone (DHT) in the adipose tissue of individuals with severe obesity, highlighting the importance of local production. oup.com

Adipose tissue also expresses 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1), an enzyme that can counteract the production of 11-KT by converting it back to the less active 11β-hydroxytestosterone (11-OHT) and converting 11-KA4 back to 11-OHA4. oup.comresearchgate.netbiorxiv.org This creates a complex regulatory environment where the balance between AKR1C3 and HSD11B1 activity dictates the net production of potent 11-oxygenated androgens. nih.govresearchgate.net Studies have shown that inhibiting HSD11B1 in human adipose tissue samples leads to an increased biosynthesis of 11-KT. researchgate.net

Immune Cells

Peripheral blood mononuclear cells (PBMCs) have also been identified as a site for the peripheral activation of 11-oxygenated androgens. nih.gov Research has demonstrated that PBMCs preferentially activate 11-oxygenated androgens over classical androgens. nih.gov

The key findings related to immune cells include:

Enzyme Activity: PBMCs express AKR1C3, which is responsible for converting 11-KA4 to 11-KT. nih.gov

Substrate Preference: When incubated with precursors for both classical and 11-oxygenated androgen pathways, PBMCs generate significantly more 11-KT than testosterone. nih.gov

Cell-Specific Role: Within the PBMC population, Natural Killer (NK) cells have been identified as the primary location for AKR1C3 activity. nih.gov

5α-Reduction: The conversion of 11-KT to 11-KDHT requires the enzyme SRD5A2. Studies have shown that 11-KT is not efficiently converted by SRD5A1, which is the isoform that readily converts testosterone to DHT. nih.gov This suggests that the generation of 11-KDHT in immune cells is dependent on the expression of SRD5A2. nih.gov

The metabolism of androgens within these immune cells may have significant implications for immune function, linking local steroid conversion to immunological responses. researchgate.netrupahealth.com

Data Tables

Table 1: Key Enzymes in Peripheral 11-Ketodihydrotestosterone Biosynthesis

| Enzyme | Full Name | Location | Function in 11-KDHT Pathway |

| AKR1C3 | Aldo-Keto Reductase Family 1 Member C3 | Adipose Tissue, Immune Cells (NK cells) | Converts 11-ketoandrostenedione (11-KA4) to 11-ketotestosterone (11-KT). oup.comnih.gov |

| HSD11B1 | 11β-Hydroxysteroid Dehydrogenase Type 1 | Adipose Tissue, Liver | Inactivates 11-KT to 11β-hydroxytestosterone (11-OHT) and 11-KA4 to 11β-hydroxyandrostenedione (11-OHA4), counteracting androgen activation. bioscientifica.comresearchgate.net |

| HSD11B2 | 11β-Hydroxysteroid Dehydrogenase Type 2 | Kidney | Converts circulating 11β-hydroxyandrostenedione (11-OHA4) to 11-ketoandrostenedione (11-KA4), a crucial prerequisite step. nih.govoup.com |

| SRD5A2 | Steroid 5α-Reductase 2 | Adipose Tissue, other peripheral tissues | Converts 11-ketotestosterone (11-KT) to the potent androgen 11-ketodihydrotestosterone (11-KDHT). nih.gov |

| SRD5A1 | Steroid 5α-Reductase 1 | Adipose Tissue, other peripheral tissues | Does not efficiently convert 11-KT to 11-KDHT. nih.govbioscientifica.com |

Table 2: Substrate-Product Relationships in Peripheral Tissues

| Substrate | Enzyme | Product | Tissue Location |

| 11β-Hydroxyandrostenedione (11-OHA4) | HSD11B2 | 11-Ketoandrostenedione (11-KA4) | Kidney oup.com |

| 11-Ketoandrostenedione (11-KA4) | AKR1C3 | 11-Ketotestosterone (11-KT) | Adipose Tissue, Immune Cells nih.govnih.gov |

| 11-Ketotestosterone (11-KT) | SRD5A2 | 11-Ketodihydrotestosterone (11-KDHT) | Adipose Tissue, other SRD5A2-expressing tissues nih.govnih.gov |

| 11-Ketotestosterone (11-KT) | HSD11B1 | 11β-Hydroxytestosterone (11-OHT) | Adipose Tissue researchgate.net |

| 11-Ketoandrostenedione (11-KA4) | HSD11B1 | 11β-Hydroxyandrostenedione (11-OHA4) | Adipose Tissue researchgate.net |

Metabolic Transformations and Inactivation of 11 Ketodihydrotestosterone

Enzymatic Degradation and Clearance Pathways

The enzymatic degradation of 11-KDHT involves several key pathways, with conjugation reactions playing a central role in its inactivation and clearance.

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that play a pivotal role in the metabolism and detoxification of a wide array of substances, including steroids. nih.govfrontiersin.org They catalyze the transfer of glucuronic acid to a substrate, a process known as glucuronidation, which increases the water solubility of the compound and facilitates its elimination from the body. nih.gov

In the context of androgen metabolism, specific UGT isoforms, particularly those belonging to the UGT1A and UGT2B subfamilies, are responsible for the glucuronidation of androgens. nih.govplos.org While classic androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) are known substrates for UGTs, 11-KDHT and its precursor, 11-ketotestosterone (B164220) (11-KT), also undergo glucuronidation. plos.org This process represents a key inactivation pathway for these potent androgens. plos.org

The efficiency of glucuronidation can be influenced by the expression levels of specific UGT enzymes in different tissues. For instance, higher expression of UGT1A, UGT2B15, and UGT2B17 in certain prostate cancer cell lines correlates with a faster rate of androgen metabolism. plos.org

A significant finding in the study of 11-KDHT metabolism is its comparatively slower rate of inactivation compared to classic androgens like DHT and testosterone. nih.govcansa.org.zaresearchgate.net In vitro studies using prostate cancer cell lines have demonstrated that 11-KDHT and 11-KT are metabolized at a significantly lower rate than DHT and testosterone, respectively. plos.orgnih.govresearchgate.net This reduced metabolic clearance suggests that 11-KDHT may have a longer biological half-life, potentially leading to prolonged androgen receptor activation. cansa.org.zaresearchgate.netnih.gov

For example, in one study, 84% of DHT was metabolized in LNCaP cells within 6 hours, whereas only 42% of 11-KDHT was metabolized in the same timeframe. nih.govresearchgate.net Similarly, the metabolism of 11-KT was significantly slower than that of testosterone. nih.govresearchgate.net This difference in metabolic stability is attributed, in part, to a reduced affinity of 11-KDHT for the inactivating enzymes, such as 3α-hydroxysteroid dehydrogenases (3α-HSDs), and differences in how they are processed by conjugating enzymes like UGTs. plos.orgbioscientifica.comvulcanchem.com

Table 1: Comparative Metabolism of Androgens in LNCaP Cells

| Androgen | Percentage Metabolized (6 hours) |

|---|---|

| Dihydrotestosterone (DHT) | 84% |

| 11-Ketodihydrotestosterone (B1662675) (11-KDHT) | 42% |

This table is based on data from in vitro studies and illustrates the differential metabolic rates between DHT and 11-KDHT in a specific cell line model. nih.govresearchgate.net

Identification and Characterization of 11-Ketodihydrotestosterone Metabolites

The metabolism of 11-KDHT leads to the formation of several downstream metabolites. One of the key inactivation pathways for both DHT and 11-KDHT is their conversion to inactive diol metabolites. plos.org For 11-KDHT, this involves its conversion to 11-keto-5α-androstane-3α,17β-diol (11K-3α-adiol) by 3α-HSDs. plos.orgplos.org This metabolite can then be glucuronidated for excretion. plos.org

Furthermore, mirroring the classical androgen pathway, 11-KDHT can be metabolized to other compounds, including 11-ketoandrosterone. bioscientifica.comnih.gov The identification of these metabolites is crucial for understanding the complete metabolic fate of 11-KDHT. Research has identified several metabolites of the 11-oxygenated androgen pathway, although the physiological significance of many of these is still under investigation. bioscientifica.com

In studies using prostate cancer cell models, the metabolism of 11β-hydroxyandrostenedione (11OHA4), a precursor to 11-KDHT, was shown to yield not only 11-KT and 11-KDHT but also other metabolites like 11-keto-androstenedione (11KA4) and 11β-hydroxy-5α-androstanedione (11OH-5αDIONE). nih.govclinisciences.com The further metabolism of these compounds contributes to the complex steroid profile observed in these models.

Factors Influencing 11-Ketodihydrotestosterone Metabolism in Research Models

Several factors can influence the metabolism of 11-KDHT in research models, providing insights into the regulation of its activity.

Cell Line Specificity: The rate of 11-KDHT metabolism can vary significantly between different cell lines. For instance, LNCaP prostate cancer cells have been shown to metabolize androgens at a higher rate than VCaP cells, a difference that correlates with higher expression levels of UGT enzymes in LNCaP cells. plos.orgresearchgate.net

Enzyme Expression Levels: The expression levels of key metabolic enzymes, such as SRD5A, 3α-HSDs, and UGTs, are critical determinants of 11-KDHT metabolism. plos.orgbioscientifica.com Alterations in the expression of these enzymes, as may occur in disease states, can significantly impact the local concentrations and activity of 11-KDHT.

Substrate Affinity: The affinity of metabolic enzymes for 11-KDHT compared to classic androgens plays a crucial role in its differential metabolism. bioscientifica.com The reduced affinity of certain inactivating enzymes for 11-KDHT contributes to its slower clearance. vulcanchem.com

Androgen Receptor Interactions and Downstream Signaling Mechanisms

Androgen Receptor (AR) Binding Affinity and Specificity

Comparative Analysis of AR Binding with Other Androgens (e.g., DHT, Testosterone)

6-Ketodihydrotestosterone (6-KDHT) demonstrates a notable affinity for the human androgen receptor (AR), positioning it as a potent androgen. cansa.org.za Competitive whole-cell binding assays have shown that 6-KDHT binds to the human AR with an affinity comparable to that of Dihydrotestosterone (B1667394) (DHT) and Testosterone (B1683101) (T). nih.govcansa.org.zaplos.org

Specifically, the binding affinity of 6-KDHT for the AR, as indicated by its equilibrium dissociation constant (Ki), is 20.4 nM. medchemexpress.comclinisciences.commedchemexpress.commedchemexpress.com This is similar to the Ki of DHT (22.7 nM) and T (34.3 nM). plos.org In these assays, the synthetic androgen Mibolerone (Mib) exhibited a much higher affinity, with a dissociation constant (Kd) of 0.38 nM. plos.org It's important to note that while the affinity of 11-Ketotestosterone (B164220) (11-KT) for the receptor appeared lower than that of 11-KDHT, the difference was not statistically significant. nih.gov

The structural characteristics of androgens play a crucial role in their binding affinity to the AR. A C-3 ketone group and a planar A/B ring configuration are critical for effective binding. nih.gov Furthermore, the 17β-hydroxyl group is essential for high-affinity binding. nih.gov Studies have consistently shown that 5α-reduced steroids exhibit higher binding affinity than their Δ4-unsaturated counterparts. nih.gov DHT, for instance, has a 2- to 3-fold higher affinity for the human AR than testosterone. wikipedia.org

Table 1: Comparative Androgen Receptor Binding Affinities

| Compound | Binding Affinity (Ki) |

|---|---|

| This compound (6-KDHT) | 20.4 nM |

| Dihydrotestosterone (DHT) | 22.7 nM |

| Testosterone (T) | 34.3 nM |

| 11-Ketotestosterone (11-KT) | 80.8 nM |

This table is interactive. Click on the headers to sort.

Transcriptional Regulation of Androgen Receptor-Regulated Genes in Research Models

Gene Expression Modulation (e.g., KLK3, TMPRSS2, FKBP5)

This compound has been shown to be a potent agonist of the androgen receptor, capable of inducing the expression of androgen-regulated genes. nih.govresearchgate.net In androgen-dependent prostate cancer cell lines, such as LNCaP and VCaP, treatment with 6-KDHT leads to the upregulation of several key genes, including Kallikrein-related peptidase 3 (KLK3), Transmembrane protease, serine 2 (TMPRSS2), and FK506-binding protein 5 (FKBP5). nih.govmedchemexpress.comencyclopedia.pubmdpi.com

In both LNCaP and VCaP cells, treatment with 1 nM or 10 nM of 6-KDHT resulted in a significant upregulation of KLK3, TMPRSS2, and FKBP5 mRNA levels. nih.govmedchemexpress.com An exception was observed for KLK3 at 1 nM in LNCaP cells, where the upregulation was not statistically significant. nih.govmedchemexpress.com For comparison, DHT also significantly upregulated these genes in both cell lines, with the exception of FKBP5 at 1 nM in LNCaP cells. nih.gov

The regulatory effect of 6-KDHT on these genes confirms its androgenic activity and its ability to activate the AR signaling pathway. nih.gov This activation was further confirmed by the observation that the competitive AR inhibitor, bicalutamide, prevented these changes in gene expression. plos.org

Cellular Responses and Biological Activities in In Vitro and Ex Vivo Models

Induction of Cell Proliferation in Androgen-Dependent Cell Lines

This compound has been demonstrated to induce significant cell proliferation in androgen-dependent cell lines. medchemexpress.comclinisciences.com In studies using LNCaP and VCaP prostate cancer cells, treatment with 6-KDHT at concentrations ranging from 0.1 nM to 10 nM led to a notable increase in cell growth. nih.govmedchemexpress.com

Specifically, in LNCaP cells, 0.1 nM of 6-KDHT induced a 1.6-fold increase in cell growth. nih.gov Interestingly, at higher concentrations of 1 nM and 10 nM, DHT and testosterone did not induce significant growth in LNCaP cells, a phenomenon attributed to the biphasic action of androgens in this particular cell line. nih.gov

Mechanistic Studies of AR Activation and Signaling Cascade Activation

The biological actions of androgens like 6-KDHT are mediated through the androgen receptor, a ligand-dependent transcription factor. nih.gov Upon binding to an androgen, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus. nih.govwikipedia.org In the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs), leading to the transcriptional regulation of target genes. nih.govwikipedia.org

Transactivation assays using a synthetic ARE have shown that 6-KDHT is a potent and efficacious AR agonist, with activity comparable to DHT. cansa.org.zacansa.org.zaplos.org The EC50 value for 6-KDHT in activating the human AR is 1.35 nM. medchemexpress.comclinisciences.commedchemexpress.commedchemexpress.com

Proteomic analysis in VCaP cells revealed that 6-KDHT regulated the expression of a greater number of AR-regulated proteins compared to DHT. nih.govcansa.org.zaresearchgate.net Furthermore, in vitro conversion assays have indicated that 6-KDHT is metabolized at a significantly lower rate in both LNCaP and VCaP cells compared to DHT. nih.govcansa.org.zaresearchgate.net This reduced metabolic rate may allow 6-KDHT to activate the androgen signaling pathway for a more extended period. plos.org

The activation of the AR signaling cascade can also be influenced by other pathways, such as the MAPK pathway, which has been shown to be involved in both ligand-dependent and ligand-independent AR activation. nih.gov

Androgen Receptor Activation Kinetics and Efficacy

11-Ketodihydrotestosterone (B1662675) (11-KDHT) is an endogenous, potent agonist of the androgen receptor (AR). dcchemicals.commedchemexpress.com Its interactions with the AR have been characterized through various studies, revealing its significant role in androgen signaling, comparable and in some aspects, more robust than that of its well-known counterpart, dihydrotestosterone (DHT).

Research Findings on Androgen Receptor Binding and Activation:

Scientific investigations, particularly in the context of castration-resistant prostate cancer (CRPC), have highlighted the importance of 11-oxygenated androgens. ijbs.comnih.gov 11-KDHT is the 5α-reduced metabolite of 11-ketotestosterone (11-KT) and is considered a bona fide androgen capable of inducing androgen-dependent gene expression and cell growth. nih.gov

Competitive whole-cell binding assays have been performed to determine the binding affinity of 11-KDHT to the human androgen receptor. These studies show that 11-KDHT binds to the AR with an affinity that is similar to that of DHT. nih.gov One study reported an inhibition constant (Ki) of 20.4 nM for 11-KDHT, which was comparable to the Ki of 22.7 nM for DHT. nih.gov Another source corroborates a Ki of 20.4 nM for 11-KDHT binding to the human AR. dcchemicals.commedchemexpress.com In these assays, the affinity of both 11-KDHT and DHT was found to be approximately 100-fold lower than that of the potent synthetic androgen, mibolerone. nih.gov

The following table summarizes the binding affinities of various androgens to the human androgen receptor as determined by competitive binding assays.

Table 1: Comparative Binding Affinities (Ki) for the Human Androgen Receptor

| Compound | Binding Affinity (Ki) in nM |

|---|---|

| 11-Ketodihydrotestosterone (11-KDHT) | 20.4 |

| Dihydrotestosterone (DHT) | 22.7 |

| Testosterone (T) | 34.3 |

| 11-Ketotestosterone (11-KT) | 80.8 |

Data sourced from competitive whole-cell binding assays in COS-1 cells. nih.gov

In terms of potency in activating the androgen receptor, 11-KDHT has also been shown to be a highly effective agonist. Transactivation assays using reporter genes have demonstrated that the potency and efficacy of 11-KDHT are comparable to those of DHT. nih.govresearchgate.net The half-maximal effective concentration (EC50) for 11-KDHT in activating the human AR has been reported to be 1.35 nM. dcchemicals.commedchemexpress.com

Table 2: Agonist Potency (EC50) for Human Androgen Receptor Activation

| Compound | Potency (EC50) in nM |

|---|---|

| 11-Ketodihydrotestosterone (11-KDHT) | 1.35 |

Data sourced from AR-mediated cell-based assays. dcchemicals.commedchemexpress.com

Further studies have shown that in transactivation assays, 11-KDHT activates the human androgen receptor more strongly than testosterone and 11-ketotestosterone. frontiersin.org This potent activity translates to the downstream regulation of androgen-dependent genes. Research has shown that treatment with 11-KDHT leads to a significant upregulation of AR-regulated genes such as KLK3 (which codes for prostate-specific antigen, PSA), TMPRSS2, and FKBP5 in androgen-dependent prostate cancer cell lines. medchemexpress.comnih.gov

Interestingly, proteomic analysis has revealed that 11-KDHT may regulate the expression of more AR-regulated proteins than DHT in certain cell contexts. nih.gov This enhanced activity could be partially explained by its metabolic stability. In vitro conversion assays have demonstrated that 11-KDHT is metabolized at a significantly lower rate compared to DHT in prostate cancer cells. nih.gov This reduced rate of inactivation could allow 11-KDHT to activate the androgen receptor for a longer duration, potentially leading to a more sustained downstream signaling effect. nih.gov

Analytical Methodologies for 11 Ketodihydrotestosterone Quantification in Research

Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is a critical initial step to isolate 11-KDHT and other target steroids from interfering substances present in biological samples like plasma, serum, and tissue homogenates. epa.govnih.gov The primary goals are to eliminate matrix components that can suppress or enhance ionization in mass spectrometry, concentrate the analytes to detectable levels, and ensure the accuracy and reproducibility of the quantification. mdpi.com

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are two of the most common techniques for the purification and concentration of steroids from biological fluids. arborassays.comsterlitech.com

Liquid-Liquid Extraction (LLE) involves the partitioning of analytes between two immiscible liquid phases. For steroid extraction, organic solvents such as diethyl ether, ethyl acetate, or methyl tert-butyl ether (MTBE) are frequently used to extract steroids from aqueous samples like serum or plasma. arborassays.comnih.govmsacl.org The choice of solvent is critical for achieving high recovery of the target analytes. For instance, a method for analyzing dihydrotestosterone (B1667394) (DHT) used LLE with MTBE before derivatization and LC-MS/MS analysis. msacl.org Another validated LC-MS/MS method for a panel of 23 steroids, including 11-KDHT, utilized toluene (B28343) for the liquid extraction from plasma, serum, and prostate tissue homogenates. epa.govnih.gov

Solid-Phase Extraction (SPE) utilizes a solid sorbent material, typically packed into a cartridge or a 96-well plate, to retain the analytes of interest while the matrix interferences are washed away. waters.comsigmaaldrich.com The choice of sorbent (e.g., C18, a reversed-phase silica-based sorbent) depends on the physicochemical properties of the analyte and the matrix. waters.com SPE is often favored for its efficiency, potential for automation, and ability to handle multiple samples simultaneously. sigmaaldrich.comthermofisher.com A robust LC-MS/MS method for the simultaneous measurement of seven androgens, including 11-ketotestosterone (B164220), employed a solid-phase extraction method for plasma samples. mdpi.com The process generally involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analytes. waters.comsigmaaldrich.com

| Technique | Principle | Common Solvents/Sorbents for Steroids | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on relative solubility. | Toluene, Diethyl Ether, Ethyl Acetate, Methyl tert-butyl ether (MTBE). epa.govarborassays.commsacl.org | High recovery for certain analytes, cost-effective. | Can be labor-intensive, may form emulsions, less amenable to automation. |

| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by washing and elution. | C18 (reversed-phase), Hydrophilic-Lipophilic Balanced (HLB) polymers. waters.comthermofisher.commdpi.com | High selectivity, reduced solvent consumption, easily automated for high-throughput analysis. thermofisher.com | Can be more expensive, method development can be complex. |

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, which is particularly useful for steroids that exhibit poor ionization efficiency in mass spectrometry. mdpi.comddtjournal.com For ketosteroids like 11-KDHT, which lack a conjugated double bond system, derivatization can significantly improve sensitivity. uef.fi

A common strategy involves reacting the keto group with hydroxylamine (B1172632) to form oxime derivatives. epa.govmsacl.orgnih.govuef.fi This process introduces a more readily ionizable group, leading to a stronger signal in the mass spectrometer and thus lower limits of quantification. msacl.orguef.fi One comprehensive method for 22 ketosteroids successfully used hydroxylamine derivatization prior to LC-MS/MS analysis. epa.govnih.gov

Solid-Phase Analytical Derivatization (SPAD) is an innovative technique that combines sample clean-up and derivatization into a single step. researchgate.netnih.govnih.gov In this approach, after the analytes are retained on an SPE cartridge, the derivatizing agent is passed through the cartridge, allowing the reaction to occur on the solid phase. researchgate.netnih.gov This method has been successfully applied to the analysis of various steroid hormones in human urine, demonstrating its efficiency and simplicity. researchgate.netnih.gov SPAD with hydroxylamine on an octadecylsilyl silica (B1680970) sorbent was shown to be an effective strategy for the derivatization of steroids prior to analysis by ultra-high performance liquid chromatography–quadrupole time-of-flight mass spectrometry (UHPLC-Q-ToF). researchgate.netnih.gov

Advanced Chromatographic and Spectrometric Quantification Methods

Following sample preparation, advanced analytical instrumentation is required to separate 11-KDHT from other closely related steroids and to quantify it with high precision and accuracy.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its superior sensitivity and specificity compared to immunoassays. mdpi.commdpi.comfarmaciajournal.com The technique couples the separation power of liquid chromatography with the precise detection and quantification capabilities of tandem mass spectrometry. mdpi.com Numerous validated LC-MS/MS methods have been developed for the simultaneous quantification of a wide panel of steroids, including 11-KDHT, in various biological samples. epa.govmdpi.comuef.finih.gov These methods often employ reversed-phase chromatography with C18 columns to separate the steroids before they enter the mass spectrometer. epa.govnih.gov The mass spectrometer is typically a triple quadrupole instrument, which allows for selected reaction monitoring (SRM), a highly specific detection mode that minimizes interferences. msacl.org

Ultra-Performance Convergence Chromatography (UPC²-MS/MS) is a newer technique that bridges the gap between traditional gas chromatography (GC) and liquid chromatography (LC). birmingham.ac.uk UPC² uses compressed carbon dioxide as the primary mobile phase, offering unique selectivity for structurally similar compounds like steroids. nih.govwaters.comlcms.czwaters.com This technique has been successfully applied to the quantification of 11-KDHT and other adrenal androgens in prostate cancer cells, tissue, and plasma. nih.gov UPC² can provide rapid and precise analyses, often without the need for the derivatization required for GC-MS, thus streamlining the workflow. nih.govwaters.com

| Method | Principle | Key Advantages for 11-KDHT Analysis |

| LC-MS/MS | Separation of analytes by liquid chromatography followed by detection with tandem mass spectrometry. | High sensitivity and specificity, widely adopted for steroid panels, robust and reliable. mdpi.commdpi.comnih.gov |

| UPC²-MS/MS | Separation using compressed CO₂ as the primary mobile phase, coupled with mass spectrometry. | Offers unique selectivity for steroids, can reduce the need for derivatization, provides rapid analysis. birmingham.ac.uknih.govwaters.com |

While triple quadrupole mass spectrometers are commonly used for targeted quantification, High-Resolution Mass Spectrometry (HRMS) , such as Quadrupole Time-of-Flight (Q-ToF) mass spectrometry, offers additional capabilities. researchgate.net HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound or to confirm the identity of a target analyte with greater confidence. uni-giessen.de In the context of 11-KDHT analysis, a procedure using UHPLC-Q-ToF has been validated for the quantification of steroid hormones in human urine, demonstrating the utility of HRMS in this field. researchgate.netnih.gov This capability is particularly valuable in research for identifying novel metabolites and characterizing complex steroid profiles.

Methodological Advancements and Challenges in Sensitivity and Specificity

The continuous pursuit of lower detection limits and higher specificity in 11-KDHT analysis is driven by the need to measure very low physiological concentrations and to distinguish it from a multitude of isomeric and isobaric steroids.

Methodological Advancements:

Online SPE-LC-MS/MS: To improve throughput and reduce manual sample handling, online SPE systems have been developed. researchgate.net In this setup, the sample is directly injected into the system, where it undergoes automated solid-phase extraction before being transferred to the analytical LC column. This approach minimizes sample loss and variability associated with manual preparation.

Improved Chromatographic Materials: The development of columns with smaller particle sizes (e.g., sub-2 µm particles used in UPLC and UPC²) has led to significant improvements in chromatographic resolution and speed. waters.comlcms.czlcms.cz

Challenges:

Matrix Effects: Despite rigorous sample cleanup, residual matrix components can still interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement and affecting the accuracy of quantification. mdpi.com The use of stable isotope-labeled internal standards is a common and effective strategy to compensate for these effects. epa.govnih.gov

Isobaric Interferences: Many steroids and their metabolites share the same nominal mass, making them indistinguishable by low-resolution mass spectrometry. High-efficiency chromatographic separation is therefore essential to resolve these isobaric compounds before they enter the mass spectrometer. mdpi.com

Chemical Stability: Recent studies have highlighted the potential for artifactual formation of 11-oxygenated androgens. For instance, non-enzymatic conversion of cortisol and cortisone (B1669442) to 11β-hydroxyandrostenedione and 11-ketoandrostenedione, respectively, has been observed, particularly at ambient temperatures or in dried extracts. nih.gov This underscores the critical need for controlled sample handling and storage conditions, such as prompt reconstitution of extracts on ice, to ensure the accurate measurement of 11-KDHT and related compounds. nih.gov

Sensitivity for Specific Populations: Achieving the sensitivity required to measure the low levels of androgens in certain populations remains a challenge. This often necessitates derivatization and careful optimization of the entire analytical workflow. uef.fifarmaciajournal.com

Insufficient Scientific Data Available for 6-Ketodihydrotestosterone

Following a comprehensive search of scientific literature and available research, it has been determined that there is insufficient public data to generate a thorough, informative, and scientifically accurate article on the chemical compound “this compound” as requested.

The existing body of research extensively covers related androgens, particularly Dihydrotestosterone (DHT) and the more recently studied 11-Ketodihydrotestosterone (B1662675). However, specific scholarly information regarding the synthesis, mechanism of action, metabolism, and analytical methodologies for this compound is not available in the public domain.

Attempts to find detailed research findings on the following key areas for this compound were unsuccessful:

Synthesis and Chemical Properties: While general methods for creating 6-keto steroids exist, specific, validated synthetic pathways for this compound are not detailed in the available literature.

Mechanism of Action: There is a lack of studies investigating the binding affinity and interaction of this compound with the androgen receptor. Furthermore, no information was found regarding its potential role as a 5α-reductase inhibitor or substrate.

Metabolism and Biological Pathways: Scientific literature does not provide insight into the metabolic pathways, biotransformation, or potential metabolites of this compound in biological systems.

Analytical Methodologies: No established and validated analytical methods for the quantification of this compound in research samples could be identified.

Due to the absence of foundational scientific data on this specific compound, creating an article that meets the required standards of accuracy and detail is not possible without resorting to speculation, which would violate the core principles of scientific integrity. The information available is sparse and does not support the construction of the detailed outline provided in the request.

It is important to note the distinction between this compound and the similarly named but structurally different 11-Ketodihydrotestosterone . The latter is a subject of ongoing research, particularly in the context of adrenal androgen production and its role in conditions like castration-resistant prostate cancer. While the provided outline included a section on analytical methods for 11-Ketodihydrotestosterone, the core focus of the request was exclusively this compound, for which the requisite information is unavailable.

Comparative Biochemical and Biological Studies of 11 Ketodihydrotestosterone

Cross-Species Analysis of Production and Biological Activity (e.g., Teleosts vs. Mammals)

The production and biological roles of 11-ketodihydrotestosterone (B1662675) (11-KDHT) and its precursor, 11-ketotestosterone (B164220) (11-KT), exhibit significant divergence between teleost fish and mammals, highlighting distinct evolutionary adaptations in androgen signaling. In many teleost species, 11-KT is the principal active androgen, crucial for male sexual differentiation and reproductive functions. nih.govfrontiersin.org Its 5α-reduced metabolite, 11-KDHT, is also emerging as a potent androgen in this vertebrate group. nih.govresearchgate.net

A pivotal difference lies in the primary sites of production. In teleosts, the gonads are the main source of 11-KT. sci-hub.se In humans and other mammals, while the testes can produce testosterone (B1683101), the adrenal glands are a major source of 11-oxygenated androgen precursors, such as 11β-hydroxyandrostenedione (11-OHA4). nih.govmdpi.com

The regulatory mechanisms governing the synthesis of 11-KDHT differ notably between teleosts and mammals, largely due to the expression and activity of specific enzymes. The conversion of 11-KT to the more potent 11-KDHT is catalyzed by steroid 5α-reductase (SRD5A) enzymes. nih.gov

In a comparative study between Japanese eels and humans, both species were found to produce DHT and 11-KDHT. nih.gov However, their plasma profiles and the enzymatic pathways involved showed key differences. In eels, plasma testosterone (T) levels were significantly higher in females, while 11-KT concentrations were similar between sexes. nih.govresearchgate.net Despite this, both DHT and 11-KDHT were identified as potent androgens. nih.gov The study revealed that eels possess three srd5a genes. Eel srd5a1 could convert T to DHT but not 11-KT to 11-KDHT, whereas both eel srd5a2 isoforms could catalyze both reactions. nih.govfrontiersin.org

In humans, two SRD5A isoforms exist. Both SRD5A1 and SRD5A2 can convert T to DHT and 11-KT to 11-KDHT. nih.gov However, 11-KDHT is typically undetectable in the plasma of healthy humans. nih.gov This is attributed to the low expression of SRD5A2, the primary enzyme for this conversion, in the adrenal glands, which are the main source of the precursor 11-KT in humans. nih.govfrontiersin.org This contrasts with teleosts, where gonadal production of 11-KT and the presence of active srd5a enzymes lead to significant 11-KDHT levels. nih.gov

These findings underscore a divergence in androgen metabolism: while the 5α-reduction of T to DHT is a conserved and critical pathway in mammals, the 5α-reduction of 11-KT appears to be a more prominent and physiologically regulated pathway in teleosts like the eel. nih.gov

Table 1: Comparison of 11-KDHT Production in Eels vs. Humans

| Feature | Japanese Eel (Teleost) | Human (Mammal) |

|---|---|---|

| Primary Precursor | 11-Ketotestosterone (11-KT) | 11-Ketotestosterone (11-KT) from adrenal 11β-hydroxyandrostenedione (11-OHA4) |

| Primary Site of Precursor Synthesis | Gonads | Adrenal Glands |

| Key Converting Enzyme | srd5a2 isoforms | SRD5A1, SRD5A2 |

| Plasma Levels of 11-KDHT | Detectable and potent androgen | Undetectable in healthy individuals |

| Regulatory Factor | Expression of srd5a2 in gonads | Low expression of SRD5A2 in adrenal glands |

Role of 11-Ketodihydrotestosterone in Specific Non-Human Biological Systems

The investigation of 11-KDHT in non-human systems has been crucial for understanding its fundamental biological activity and its potential relevance to mammalian physiology.

Studies in animal models have provided significant insights into the production and function of 11-KDHT.

Japanese Eel (Anguilla japonica): Research on the Japanese eel has been particularly illuminating. Studies have demonstrated that both DHT and 11-KDHT are potent endogenous androgens in this species. nih.govresearchgate.net Experiments using eel androgen receptors (ar) showed that DHT and 11-KDHT could activate arα-mediated transactivation in a manner similar to T and 11-KT. nih.govresearchgate.net Interestingly, for eel arβ, both DHT and 11-KDHT were significantly more potent activators than their precursors, T and 11-KT, a pattern that mirrors the activation of the human androgen receptor. nih.govresearchgate.net This suggests that 5α-reduced androgens play a critical, and perhaps more complex, role in teleost physiology than previously understood. nih.gov The animal experiments were conducted under approved protocols to ensure ethical and humane treatment. nih.govresearchgate.net

Mice: While much of the research in mice has focused on the canonical androgen pathway leading to DHT, studies on androgen biosynthesis provide a comparative context. nih.gov The "backdoor pathway" of androgen synthesis, which produces DHT without T as an intermediate, has been confirmed in mice. nih.gov This highlights the existence of multiple pathways for potent androgen production. Although direct investigation of 11-KDHT in mice is less common, the enzymatic machinery, such as SRD5A isoforms, necessary for its synthesis from 11-KT is present. nih.gov Research in mouse models lacking specific androgen-biosynthetic enzymes helps to unravel compensatory mechanisms that could involve less-studied androgens. nih.gov

In vitro systems, including various cell lines and tissue cultures, have been instrumental in dissecting the molecular mechanisms of 11-KDHT action.

Prostate Cancer Cell Lines (LNCaP, VCaP): Although derived from human prostate cancer, these cell lines are a foundational non-human (in the sense of being isolated biological systems) model for studying androgen action. Studies using LNCaP and VCaP cells have been pivotal in establishing the androgenic potential of 11-KDHT. Research has shown that 11-KDHT is a full agonist of the human androgen receptor (AR), with potency similar to that of DHT. nih.govcansa.org.zanih.gov In androgen-dependent LNCaP cells, 11-KDHT was shown to be as effective as DHT at inducing AR-mediated gene expression and promoting cell proliferation. nih.govmedchemexpress.com

Metabolism studies in these cell lines revealed that 11-KDHT has greater metabolic stability than DHT. researchgate.netplos.org For instance, in LNCaP cells, a significantly lower percentage of 11-KDHT was metabolized over the same period compared to DHT. nih.govplos.org This reduced rate of inactivation suggests that 11-KDHT could have a more prolonged androgenic effect in target tissues. researchgate.net

COS-1 and CHO-K1 Cells: These are kidney fibroblast-like cell lines from African green monkey and Chinese hamster ovary, respectively, and are commonly used in transfection studies to investigate the function of specific proteins in a controlled environment. To assess the androgenic activity of 11-KDHT, COS-1 cells were transiently transfected with a human androgen receptor expression vector and a reporter gene. cansa.org.zaplos.org In these assays, 11-KDHT demonstrated potent agonistic activity, inducing a strong transcriptional response from the AR. plos.orgcansa.org.za Enzymatic conversion assays in COS-1 and CHO-K1 cells have also been used to validate the metabolic pathways leading to the formation of 11-KDHT from precursors like 11-OHA4. cansa.org.za

Hamster Sebaceous Gland Cells: Tissue culture systems of sebaceous glands from hamsters have been established to study androgen-regulated cell functions. nih.gov These cultures respond to androgens like testosterone and DHT with increased proliferation. nih.gov While not specifically testing 11-KDHT, these models provide a platform to investigate the effects of various androgens, including 11-oxygenated compounds, on skin-related functions under controlled conditions. nih.gov

Table 2: Summary of Findings from In Vitro Studies on 11-KDHT

| Cell Line/Tissue Culture | Key Finding | Reference |

|---|---|---|

| LNCaP & VCaP (Prostate Cancer) | 11-KDHT is a potent AR agonist, comparable to DHT, and induces cell proliferation. | nih.govnih.gov |

| LNCaP & VCaP (Prostate Cancer) | 11-KDHT exhibits greater metabolic stability (slower inactivation) compared to DHT. | researchgate.netplos.org |

| COS-1 (Monkey Kidney Fibroblast) | Confirmed potent AR agonistic activity of 11-KDHT through transactivation assays. | cansa.org.zaplos.org |

| HEK293 (Human Embryonic Kidney) | Used to express and test the enzymatic activity of eel and human SRD5A isoforms in converting 11-KT to 11-KDHT. | frontiersin.org |

Emerging Research Perspectives and Methodological Challenges

Elucidation of Unidentified or Less Characterized Biosynthetic and Metabolic Pathways

While the primary pathways for 11-ketodihydrotestosterone (B1662675) (11KDHT) synthesis are known, research is ongoing to fully characterize all contributing routes and their regulation. vulcanchem.comresearchgate.netnih.gov The known pathways involve the conversion of adrenal-derived precursors like androstenedione (B190577) (A4) and dehydroepiandrosterone (B1670201) (DHEA). researchgate.netnih.govnih.gov One major pathway proceeds through the 11β-hydroxylation of A4 by CYP11B1 to form 11β-hydroxyandrostenedione (11OHA4), which is then oxidized by HSD11B2 to 11-ketoandrostenedione (11KA4). vulcanchem.comnih.gov Subsequently, 11KA4 is converted to 11-ketotestosterone (B164220) (11KT) by enzymes like AKR1C3, and finally, 11KT is 5α-reduced to 11KDHT by SRD5A isoforms. vulcanchem.comfrontiersin.org An alternative route involves the conversion of testosterone (B1683101) to 11β-hydroxytestosterone (11OHT) by CYP11B1, followed by oxidation to 11KT by HSD11B2, and subsequent 5α-reduction to 11KDHT. vulcanchem.com

Development of Novel Analytical Approaches for Comprehensive Steroid Metabolomics

The accurate measurement of 11KDHT and its metabolites is crucial for understanding its physiological roles and its involvement in disease. The complexity of the steroid metabolome necessitates the development of highly sensitive and specific analytical methods. bham.ac.ukresearchgate.net

Mass Spectrometry-Based Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This has been a foundational technique for urinary steroid profiling. researchgate.net It allows for the quantification of a wide range of steroid metabolites after enzymatic hydrolysis of conjugates. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is now considered the gold standard for quantifying steroids like 11KDHT in biological fluids such as serum and urine. vulcanchem.com Recent methods have achieved impressive sensitivity, with lower limits of quantification (LLOQ) in the picomolar range. vulcanchem.com For instance, a 2023 method reported an LLOQ of 0.01 nmol/L for 11KDHT in serum. vulcanchem.com LC-MS/MS is also instrumental in identifying and quantifying key metabolites of 11KT, such as 11β-hydroxydihydrotestosterone (11OHDHT) and 11-ketoandrosterone, which can serve as biomarkers. vulcanchem.com

Ultra-Performance Convergence Chromatography-Tandem Mass Spectrometry (UPC²-MS/MS): This technique has been employed to study the metabolism of 11KT and 11KDHT, revealing their slower metabolic rate compared to testosterone and DHT. nih.gov

Isotope Ratio Mass Spectrometry (IRMS):

To differentiate between endogenous and exogenous sources of 11-ketotestosterone and its metabolites, carbon isotope ratio mass spectrometry (IRMS) is a critical tool, particularly in the context of anti-doping. vulcanchem.comwada-ama.org This method analyzes the ratio of carbon-13 to carbon-12 (¹³C/¹²C). vulcanchem.com Administration of synthetic 11KT leads to a detectable change in the δ¹³C value of its urinary metabolites, including 11KDHT. vulcanchem.com

The continuous refinement of these analytical techniques is essential for building comprehensive steroid metabolome databases and for the precise diagnosis and monitoring of conditions associated with altered 11KDHT levels. bham.ac.ukuzh.ch

Integration of Multi-Omics Data for Systems-Level Understanding of 11KDHT Biology

A systems-level understanding of 11KDHT's biological functions requires the integration of data from multiple "omics" platforms. x-omics.nlbiocommons.org.au This multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to create a more holistic picture of the cellular and physiological processes influenced by 11KDHT. biocommons.org.aufrontiersin.org

Current Research Applications:

Transcriptomics: Studies have used qPCR to show that 11KDHT, similar to DHT, can induce the expression of androgen receptor (AR)-regulated genes in prostate cancer cell lines. researchgate.netmedchemexpress.com This provides insight into the specific gene networks activated by 11KDHT.

Proteomics: Proteomic analysis has revealed that 11KDHT can regulate the expression of a greater number of AR-regulated proteins compared to DHT in certain prostate cancer cells. researchgate.netnih.gov This highlights the potent and potentially distinct biological effects of 11KDHT at the protein level.

Metabolomics: Comprehensive steroid metabolomics, often utilizing GC-MS or LC-MS/MS, is crucial for mapping the biosynthesis and metabolism of 11KDHT and placing it within the broader context of the steroid network. uzh.chnih.gov This approach has been instrumental in identifying altered steroid profiles in various diseases. uzh.chnih.gov

Future Directions:

The future of 11KDHT research lies in the integrated analysis of these multi-omics datasets. x-omics.nlbiocommons.org.au By combining genomic data (e.g., identifying genetic variants in steroidogenic enzymes) with transcriptomic, proteomic, and metabolomic data, researchers can build predictive models of 11KDHT action. x-omics.nl This will aid in understanding how genetic predispositions might influence 11KDHT levels and activity, and how this, in turn, impacts cellular function and disease development. The development of computational tools and platforms to manage and analyze these large, complex datasets will be critical for advancing this field. x-omics.nled.ac.uk

Future Directions in Mechanistic Investigations of 11-Ketodihydrotestosterone Action

While it is established that 11KDHT is a potent androgen that acts via the androgen receptor (AR), there are still many unanswered questions regarding its precise mechanisms of action. researchgate.netmedchemexpress.comnih.gov Future research will likely focus on several key areas:

Receptor Interaction and Downstream Signaling: Further studies are needed to dissect the specific molecular interactions between 11KDHT and the AR. This includes investigating potential differences in AR conformational changes induced by 11KDHT compared to DHT, and how these differences might translate into the recruitment of co-regulators and the activation of specific downstream signaling pathways.

Tissue-Specific Effects: The physiological and pathological roles of 11KDHT may vary significantly between different tissues. Future investigations should aim to characterize the tissue-specific metabolism and action of 11KDHT. This will involve using advanced cell culture models, organoids, and animal models to explore its effects in tissues such as the prostate, adrenal glands, skin, and brain.

Role in Disease Progression: The link between 11KDHT and castration-resistant prostate cancer (CRPC) is an area of intense research. researchgate.netoup.com Future studies will likely focus on elucidating the precise role of the 11KDHT pathway in driving resistance to current therapies. oup.com This could lead to the development of novel therapeutic strategies that specifically target the synthesis or action of 11KDHT.

Interaction with Other Signaling Pathways: Cellular signaling is a complex network of interconnected pathways. Future research should explore the potential crosstalk between 11KDHT-mediated AR signaling and other major signaling pathways involved in cell growth, proliferation, and metabolism.

By addressing these questions, researchers can build a more complete understanding of the biological significance of 11KDHT and its potential as a therapeutic target.

常见问题

Basic Research Questions

Q. What are the validated methods for quantifying 6-Ketodihydrotestosterone in biological samples, and how do they address cross-reactivity with structurally similar steroids?

- Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity. To minimize cross-reactivity, researchers should optimize chromatographic separation (e.g., using reverse-phase columns) and employ selective ion transitions. Parallel validation with ELISA kits (e.g., using antibodies with <1% cross-reactivity to DHT or testosterone) can confirm specificity. Baseline measurements from control samples (e.g., hormone-free serum) are critical for establishing assay accuracy .

Q. How should experimental protocols for synthesizing this compound ensure reproducibility and purity verification?

- Methodological Answer: Detailed synthesis protocols must include step-by-step reaction conditions (e.g., temperature, catalysts) and purification methods (e.g., recrystallization, HPLC). Purity should be confirmed via nuclear magnetic resonance (NMR) for structural integrity and high-performance liquid chromatography (HPLC) with UV detection (≥97% purity threshold). Batch-specific certificates of analysis (CoA) should document impurities, and stability studies (-20°C storage, ≥5 years) are essential for long-term usability .

Q. What statistical approaches are recommended for establishing baseline this compound levels across different tissues or populations?

- Methodological Answer: Use non-parametric tests (e.g., Mann-Whitney U test) for non-normally distributed data. Stratify cohorts by age, sex, and health status to account for biological variability. Power analysis should determine minimum sample sizes (α=0.05, β=0.2). Meta-analyses of existing datasets (e.g., public hormone databases) can identify population-wide trends, but laboratory-specific reference ranges must be established due to inter-assay variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across in vitro and in vivo models?

- Methodological Answer: Discrepancies often arise from differences in metabolic enzyme expression (e.g., 5α-reductase isoforms). Conduct parallel experiments in cell lines (e.g., transfected HEK293 cells) and animal models (e.g., knockout mice) to isolate enzyme-specific effects. Pharmacokinetic modeling (e.g., compartmental analysis) can reconcile half-life differences by incorporating tissue-specific clearance rates. Cross-validation with radiolabeled tracer studies improves accuracy .

Q. What strategies are effective for elucidating the enzyme kinetics of this compound metabolism in non-classical steroidogenic tissues?

- Methodological Answer: Use tissue homogenates or microsomal fractions to measure enzyme activity (e.g., Km and Vmax via Michaelis-Menten kinetics). Inhibitor studies (e.g., finasteride for 5α-reductase) can identify contributing enzymes. CRISPR-Cas9 knockout models or siRNA silencing in primary cell cultures help confirm pathway specificity. Pair these with LC-MS/MS to quantify metabolite profiles .

Q. How should meta-analyses integrate heterogeneous data on this compound’s receptor-binding affinity across studies with varying methodologies?

- Methodological Answer: Apply random-effects models to account for inter-study variability. Standardize binding affinity metrics (e.g., IC50 values normalized to reference ligands) and exclude outliers via sensitivity analysis. Subgroup analyses by assay type (e.g., radioligand vs. fluorescence polarization) can identify method-dependent biases. PRISMA guidelines ensure transparent reporting of inclusion/exclusion criteria .

Q. What experimental designs are optimal for distinguishing this compound’s genomic vs. non-genomic signaling effects in target tissues?

- Methodological Answer: Combine transcriptomic profiling (RNA-seq) with rapid-response assays (e.g., calcium flux measurements). Use androgen receptor (AR) antagonists (e.g., flutamide) to block genomic pathways. Time-course experiments (e.g., 0–120 minutes post-exposure) differentiate acute non-genomic effects from delayed transcriptional changes. Co-immunoprecipitation assays can map non-classical protein interactions .

Methodological Considerations

- Data Contradiction Analysis : Apply triangulation by cross-referencing biochemical assays, in silico simulations, and clinical correlations. For example, conflicting potency data may arise from tissue-specific AR isoform expression, requiring isoform-selective luciferase reporter assays .

- Literature Review : Use systematic frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure searches. Tools like Semrush’s Topic Research can identify understudied questions in existing "People Also Ask" datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。